Ethyl 6-cyanonicotinate

Description

Research Trajectory and Evolution of Studies

Initial interest in ethyl 6-cyanonicotinate was primarily driven by its potential as a precursor for various substituted pyridines, a class of compounds with known biological activities. Early research focused on exploring its fundamental reactivity and developing efficient synthetic routes. Over time, the scope of research has expanded significantly, with a growing emphasis on its application in the synthesis of targeted molecules with specific functional properties. The evolution of analytical techniques has further propelled research, enabling a deeper understanding of its chemical properties and the characterization of its derivatives.

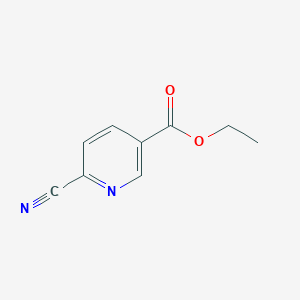

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-cyanopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-2-13-9(12)7-3-4-8(5-10)11-6-7/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUYNMCBOPUJCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540096 | |

| Record name | Ethyl 6-cyanopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76196-79-7 | |

| Record name | Ethyl 6-cyano-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76196-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-cyanopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties

The physicochemical properties of ethyl 6-cyanonicotinate are fundamental to its application in chemical synthesis. These properties dictate its reactivity, solubility, and compatibility with various reaction conditions.

| Property | Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Melting Point | 55-59 °C |

| Boiling Point | 135 °C at 0.5 mmHg |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in most organic solvents |

Spectroscopic and Structural Elucidation of Ethyl 6 Cyanonicotinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise structure of ethyl 6-cyanonicotinate and its derivatives can be determined.

1H NMR Characterization

Proton NMR (1H NMR) spectroscopy of this compound reveals characteristic signals corresponding to the protons in different chemical environments. The aromatic protons on the pyridine (B92270) ring typically appear as multiplets in the downfield region due to the deshielding effect of the aromatic ring current and the electron-withdrawing substituents. The ethyl group protons exhibit a characteristic quartet and triplet pattern.

For instance, in a derivative, ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the 1H NMR spectrum in CDCl₃ shows a quartet at 4.04 ppm for the -OCH₂- protons and a triplet at 1.15 ppm for the -CH₃ protons of the ethyl group. rsc.org The aromatic protons appear as a multiplet between 7.09 and 7.21 ppm. rsc.org

Table 1: 1H NMR Chemical Shifts (δ, ppm) for Representative Derivatives

| Derivative | Solvent | Ar-H | -OCH₂- | -CH₃ (ethyl) | Other signals | Reference |

|---|---|---|---|---|---|---|

| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | CDCl₃ | 7.09-7.21 (m, 4H) | 4.04 (q, 2H) | 1.15 (t, 3H) | 8.75 (s, 1H, NH), 6.22 (s, 1H, NH), 5.34 (s, 1H, CH), 2.3 (s, 3H, CH₃) | rsc.org |

| Ethyl 6-(5-((3-methylbenzyl)carbamoyl)pyrimidin-2-yl)nicotinate | DMSO-d₆ | 9.26 (dd, 1H), 8.59 (dd, 1H), 8.49 (dd, 1H), 7.28-7.08 (m, 4H) | 4.40 (q, 2H) | 1.37 (t, 3H) | 9.46 (t, 1H), 9.40 (s, 2H), 4.52 (d, 2H), 2.30 (s, 3H) | mdpi.com |

13C NMR Characterization

Carbon-13 NMR (13C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms.

In the 13C NMR spectrum of this compound derivatives, the carbonyl carbon of the ester group typically resonates at a downfield chemical shift. The carbons of the pyridine ring appear in the aromatic region, and their specific shifts are influenced by the positions of the substituents. The nitrile carbon also has a characteristic chemical shift. For example, the 13C NMR spectrum of ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in CDCl₃ shows the ester carbonyl carbon at 165.45 ppm and the ethyl group carbons at 60.14 ppm (-OCH₂) and 14.15 ppm (-CH₃). rsc.org

Table 2: 13C NMR Chemical Shifts (δ, ppm) for Representative Derivatives

| Derivative | Solvent | C=O (ester) | Pyridine Ring Carbons | -CN | -OCH₂- | -CH₃ (ethyl) | Reference |

|---|---|---|---|---|---|---|---|

| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | CDCl₃ | 165.45 | 146.54, 142.19, 133.69, 128.84, 127.99, 101.02 | - | 60.14 | 14.15 | rsc.org |

| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | CDCl₃ | 165.65 | 153.73, 146.48, 143.73, 128.66, 127.88, 126.56, 101.23 | - | 59.97 | 14.12 | rsc.org |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in the complete and unambiguous assignment of 1H and 13C NMR signals, especially for complex derivatives.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. It is invaluable for tracing the connectivity of proton networks within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons directly attached to carbon atoms. This allows for the direct assignment of a proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for assembling molecular fragments by showing long-range connectivities. For instance, an HMBC experiment on a derivative could show a correlation between the ethyl ester protons and the carbonyl carbon, confirming the ester functionality.

Solvent Effects in NMR Analysis

The choice of solvent can significantly influence the chemical shifts in NMR spectroscopy. scirp.org This is due to interactions between the solvent and the solute, such as hydrogen bonding, and the solvent's magnetic susceptibility. researchcommons.org

In the context of cyanopyridine derivatives, polar solvents can interact with the polar functional groups like the cyano and ester moieties, leading to changes in the electron density around nearby nuclei and thus altering their resonance frequencies. koreascience.kr For example, studies on similar pyridine derivatives have shown that changing the solvent from a non-polar one like CDCl₃ to a polar one like DMSO-d₆ can cause noticeable shifts in the positions of the proton signals. researchcommons.org Specifically, protons in proximity to sites of solvent interaction may experience either shielding or deshielding effects. Theoretical studies using models like the Polarizable Continuum Model (PCM) can be employed to simulate these solvent effects and aid in the interpretation of the experimental spectra. scirp.orgnih.gov

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental formula of a compound, as the exact mass of a molecule is unique to its specific combination of isotopes. msu.edu

For this compound (C₉H₈N₂O₂), the calculated exact mass is 176.0586. An HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ that corresponds very closely to this calculated value. This accurate mass measurement is a definitive method for confirming the molecular formula of the compound and distinguishing it from other compounds with the same nominal mass. For example, in the analysis of related derivatives, HRMS (ESI) has been used to confirm the formation of the desired products by matching the observed m/z value of the protonated molecule [M+H]⁺ with the calculated exact mass. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of moderately polar, thermally labile molecules like this compound. nih.govnih.gov This method typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, allowing for precise determination of the molecular weight. nih.govlibretexts.org For this compound (molecular weight: 176.17 g/mol ), the expected protonated molecular ion peak in the positive ion mode would be observed at a mass-to-charge ratio (m/z) of approximately 177.18.

While the parent compound's data is foundational, the ESI-MS analysis of its derivatives provides significant insight into structural modifications. Research has documented the synthesis and characterization of various derivatives, with their molecular masses confirmed by ESI-MS. nih.gov The table below summarizes the observed protonated molecular ions for several complex derivatives of this compound. nih.gov

| Derivative Name | Molecular Formula | Observed [M+H]⁺ (m/z) |

| Ethyl 6-(5-(benzylcarbamoyl)pyrimidin-2-yl)nicotinate | C₂₀H₁₈N₄O₃ | 363.41 |

| Ethyl 6-(5-((4-chlorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate | C₂₀H₁₇ClN₄O₃ | 397.33 |

| Ethyl 6-(5-((4-bromobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate | C₂₀H₁₇BrN₄O₃ | 441.29 |

| Ethyl 6-(5-((4-methylbenzyl)carbamoyl)pyrimidin-2-yl)nicotinate | C₂₁H₂₀N₄O₃ | 377.39 |

| Ethyl 6-(5-((4-methoxybenzyl)carbamoyl)pyrimidin-2-yl)nicotinate | C₂₁H₂₀N₄O₄ | 393.43 |

| Ethyl 6-(5-((3-bromobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate | C₂₀H₁₇BrN₄O₃ | Not specified |

| Ethyl 6-(5-((3-methylbenzyl)carbamoyl)pyrimidin-2-yl)nicotinate | C₂₁H₂₀N₄O₃ | 377.37 |

| Ethyl 6-(5-((4-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate | C₂₀H₁₇FN₄O₃ | 381.38 |

Data sourced from a study on the synthesis of novel pyrimidine (B1678525) derivatives. nih.gov

Fragmentation Pathway Analysis

Beyond determining molecular weight, mass spectrometry provides structural details through the analysis of fragmentation patterns. tutorchase.com When subjected to higher energies, the molecular ion of this compound will break apart in predictable ways based on the stability of the resulting fragments. orgchemboulder.com The fragmentation is influenced by the functional groups present: the ester, the nitrile, and the aromatic pyridine ring. libretexts.org

The most favored fragmentation pathways generally involve the cleavage of the weakest bonds to form the most stable cations and neutral radicals. orgchemboulder.com For this compound, the following fragmentation patterns are anticipated:

Loss of an Ethoxy Radical: A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃, 45 u), which would produce a stable acylium ion. libretexts.org

McLafferty Rearrangement: Esters with a gamma-hydrogen can undergo a McLafferty rearrangement, leading to the loss of a neutral alkene molecule (ethylene, 28 u). libretexts.org

Loss of an Ethyl Radical: Alpha-cleavage can result in the loss of the ethyl radical (•CH₂CH₃, 29 u) from the ester group. whitman.edu

Aromatic Ring Stability: The cyanopyridine ring itself is relatively stable and would likely remain intact as a major fragment. libretexts.org

| Parent Ion (m/z) | Fragment Lost | Fragment Mass (u) | Resulting Fragment Ion (m/z) | Plausible Structure of Fragment |

| 177 | Ethoxy Radical (•OC₂H₅) | 45 | 132 | 6-cyanonicotinoyl cation |

| 177 | Ethylene (C₂H₄) via McLafferty Rearrangement | 28 | 149 | Protonated 6-cyanonicotinic acid radical cation |

| 177 | Ethyl Radical (•C₂H₅) | 29 | 148 | Cation of 6-cyanonicotinic acid |

| 132 | Carbon Monoxide (CO) | 28 | 104 | 6-cyanopyridinium cation |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its primary functional groups: the nitrile, the ester carbonyl, the ester C-O bonds, and the aromatic ring. vscht.cz

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H (in ethyl) | Stretch | 2980 - 2850 | Medium |

| Nitrile (C≡N) | Stretch | 2240 - 2220 | Medium |

| Ester Carbonyl (C=O) | Stretch | 1750 - 1735 | Strong |

| Aromatic C=C and C=N | Stretch | 1600 - 1450 | Medium |

| Ester Asymmetric C-O | Stretch | 1300 - 1150 | Strong |

| Ester Symmetric C-O | Stretch | 1100 - 1000 | Strong |

Characteristic absorption ranges are based on standard IR spectroscopy tables. vscht.czspectroscopyonline.com

The presence of a strong peak around 1740 cm⁻¹ for the C=O stretch, a medium peak around 2230 cm⁻¹ for the C≡N stretch, and two strong bands in the 1300-1000 cm⁻¹ region for the C-O stretches would be definitive for the ester and nitrile functionalities. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. sigmaaldrich.com The this compound molecule contains a pyridine ring, which is an aromatic chromophore, conjugated with a cyano group. This extended conjugation is expected to result in absorption in the UV region of the electromagnetic spectrum.

The selection of an appropriate solvent is critical for UV-Vis analysis, as the solvent must be transparent in the wavelength range of interest. sigmaaldrich.com Solvents like ethanol, acetonitrile (B52724), or cyclohexane (B81311) are common choices. sigmaaldrich.com For this compound, the primary absorption is anticipated to be in the mid-UV range due to π → π* transitions within the substituted aromatic system.

| Chromophore System | Expected λₘₐₓ (nm) | Solvent |

| Substituted Pyridine Ring (π → π*) | ~ 260 - 280 | e.g., Ethanol |

The expected wavelength is an estimation based on similar aromatic and heterocyclic compounds. mdpi.com

X-ray Crystallography Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, one can obtain accurate data on bond lengths, bond angles, and torsional angles. nih.gov

Such a study would reveal:

The planarity of the pyridine ring.

The conformation of the ethyl ester group relative to the ring. Studies on similar molecules, like ethyl 2-cyano-3-N,N-dimethyl amino acrylate, have shown that the molecule adopts an almost planar conformation in the solid state. researchgate.net

Intermolecular interactions, such as hydrogen bonding or π-π stacking, that stabilize the crystal lattice.

The experimental results from X-ray crystallography are often compared with theoretical calculations, such as those from Density Functional Theory (DFT), to corroborate the observed molecular geometry and electronic structure. researchgate.net

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for the separation, purification, and purity assessment of organic compounds like this compound. High-Performance Liquid Chromatography (HPLC) is among the most powerful and widely used of these techniques.

HPLC is a cornerstone technique for determining the purity of pharmaceutical and chemical compounds. For a molecule with the polarity of this compound, a reversed-phase HPLC (RP-HPLC) method would be highly effective. sielc.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol. nih.govsielc.com

A typical HPLC method for the analysis of this compound would involve the following parameters:

| Parameter | Typical Value |

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Detection | UV-Vis Detector set at or near the λₘₐₓ (e.g., 270 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

Parameters are based on standard HPLC methods for similar aromatic compounds. sielc.comitwreagents.com

This method allows for the separation of this compound from starting materials, by-products, and other impurities, with purity typically calculated from the relative peak area in the resulting chromatogram.

Derivatization and Analog Synthesis from Ethyl 6 Cyanonicotinate

Nicotinate (B505614) Scaffold Modifications

Modifications to the core ethyl 6-cyanonicotinate structure involve transformations of its three key functional components: the ester group, the pyridine (B92270) ring, and the cyano group. Each site offers a distinct handle for chemical manipulation, leading to diverse molecular architectures.

Ester Hydrolysis and Amidation

The ethyl ester at the C-3 position of the pyridine ring is a primary site for modification, commonly through hydrolysis or amidation.

Ester Hydrolysis: The ester can be readily hydrolyzed under basic conditions, such as treatment with an alkali hydroxide (B78521) like sodium hydroxide or lithium hydroxide, followed by acidic workup. This reaction converts the ethyl ester into the corresponding carboxylic acid, yielding 6-cyanonicotinic acid . This transformation is often a preliminary step for further derivatization, such as the formation of amides with different amines after activation of the carboxylic acid. For instance, the alkaline hydrolysis of structurally related ethyl 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylates to their corresponding carboxylic acids is a well-documented procedure. masterorganicchemistry.com

Amidation: Direct amidation of this compound can be achieved by heating it with a primary or secondary amine, sometimes with a catalyst. nih.gov This reaction displaces the ethoxy group to form the corresponding 6-cyanonicotinamide derivatives. More modern and milder methods for the direct amidation of esters that avoid harsh conditions have also been developed, utilizing catalysts such as zirconium (IV) chloride or being promoted by reagents like potassium tert-butoxide. These methods are broadly applicable and can be used to synthesize a library of amide derivatives from a single ester precursor. masterorganicchemistry.com

Table 1: Representative Ester Transformations

| Starting Material | Reagents & Conditions | Product |

|---|

Functionalization at Pyridine Ring Positions

The pyridine ring of this compound is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing effects of both the cyano group (at C-6) and the ethyl ester group (at C-3). This electronic nature dictates its reactivity towards aromatic substitution reactions.

Nucleophilic Aromatic Substitution (NAS): The electron-poor character of the ring makes it susceptible to attack by nucleophiles. masterorganicchemistry.com While this compound does not have a typical leaving group like a halogen, functionalization can occur under specific conditions, particularly at the positions activated by the electron-withdrawing groups (C-2, C-4, C-6). The presence of strong electron-withdrawing groups significantly lowers the energy barrier for the formation of the negatively charged Meisenheimer intermediate, which is characteristic of the NAS mechanism. masterorganicchemistry.commasterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS): Conversely, the pyridine ring is highly deactivated towards electrophilic attack. youtube.commasterorganicchemistry.com Reactions like nitration, halogenation, or Friedel-Crafts alkylation, which are common for electron-rich aromatic systems, are generally difficult to perform on this scaffold and would require harsh conditions, if they proceed at all. youtube.commasterorganicchemistry.com

Cyanide Group Transformations

The cyano group at the C-6 position is a key functional handle that can be transformed into a variety of other useful groups.

Reduction to Amines: The nitrile can be reduced to a primary amine, yielding ethyl 6-(aminomethyl)nicotinate . A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or tetrahydrofuran (B95107) is typically used for this transformation, followed by an aqueous workup. masterorganicchemistry.comyoutube.com Catalytic hydrogenation using hydrogen gas over a metal catalyst like palladium, platinum, or nickel is another effective method. youtube.com

Conversion to Tetrazoles: The cyano group can undergo a [3+2] cycloaddition reaction with an azide (B81097) source to form a tetrazole ring. This is a common transformation in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group. The reaction is typically carried out by heating the nitrile with sodium azide (NaN₃) and an activating agent such as zinc chloride (ZnCl₂) or ammonium (B1175870) chloride in a polar aprotic solvent like dimethylformamide (DMF). This would convert this compound into ethyl 6-(1H-tetrazol-5-yl)nicotinate . youtube.commdpi.com

Table 2: Key Cyanide Group Transformations

| Starting Material | Reagents & Conditions | Product | Functional Group Transformation |

|---|

Design and Synthesis of Novel Pyrimidine (B1678525) Derivatives

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. This class of compounds is of significant interest in medicinal chemistry due to its wide range of biological activities. The synthesis typically involves a cyclocondensation reaction where the nitrogen atom of the pyridine ring and the adjacent cyano group react with a suitable three-atom component. For example, reaction with amidines or guanidine (B92328) can lead to the formation of the fused pyrimidine ring, yielding various substituted pyrido[2,3-d]pyrimidin-4-amines. These derivatives are explored for potential applications as anticancer and antioxidant agents. masterorganicchemistry.commasterorganicchemistry.com

Synthesis of Related Pyridine Analogues

Beyond modifying the existing scaffold, this compound can be used to construct more complex pyridine-containing molecules. For instance, if the pyridine ring were first functionalized to introduce a halogen (e.g., bromine or iodine) at a suitable position (like C-2 or C-4), this halogenated derivative could then participate in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling reaction, which couples an organoboron species with an organic halide, is a powerful tool for forming carbon-carbon bonds. researchgate.net Reacting a hypothetical ethyl 2-bromo-6-cyanonicotinate with an arylboronic acid could thus lead to the synthesis of 2-aryl-6-cyanonicotinates , a class of bipyridine-type analogues. researchgate.netresearchgate.net

Development of Heterocyclic Compound Libraries for Research

The concept of diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for screening in drug discovery and chemical biology. nih.govnih.gov this compound is an ideal starting scaffold for DOS because it possesses multiple, orthogonally reactive functional groups. nih.gov

The ester, the cyano group, and the pyridine ring can be modified in a stepwise or combinatorial fashion to rapidly generate a large library of related but structurally distinct compounds. For example, one could first generate a set of amides from the ester (Section 4.1.1), and then each of these amides could be subjected to different transformations at the cyano group (Section 4.1.3). This strategy allows for the systematic exploration of the chemical space around the core nicotinate scaffold, facilitating the discovery of novel bioactive compounds. researchgate.net

Biological and Pharmacological Research Applications

Medicinal Chemistry Research Initiatives

The utility of Ethyl 6-cyanonicotinate in drug development is primarily centered on its role as a foundational chemical entity. Its reactive sites allow for a variety of chemical modifications, enabling the creation of diverse compound libraries for screening and optimization.

Role as Pharmaceutical Intermediate and Building Block

This compound is a recognized intermediate in the synthesis of complex heterocyclic compounds. mdpi.comsigmaaldrich.com The pyridine (B92270) ring is a core component in numerous pharmaceutical agents, and substituted pyridines like this compound are valuable starting materials. mdpi.com For instance, a synthetic route published in a patent for novel chemokine receptor binding compounds describes the use of ethyl-6-cyanonicotinate as a key starting material. google.com In this process, the cyano group is reduced to an aminomethyl group, which is then further elaborated to create complex polyamine structures designed to interfere with HIV entry into cells. google.com

Furthermore, the compound is a critical precursor in the synthesis of various 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives. mdpi.com A multi-step synthesis starts with the conversion of nicotinic acid to its ethyl ester, followed by N-oxidation and then cyanation using trimethylsilyl (B98337) cyanide to produce this compound. mdpi.com This intermediate is then converted to ethyl 6-carbamimidoylnicotinate hydrochloride, a key component for constructing the final pyrimidine-pyridine hybrids. mdpi.com This highlights the compound's instrumental role in building specific, complex molecular architectures for targeted biological evaluation.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The 3-cyanopyridine (B1664610) scaffold, present in this compound, is considered an encouraging template for designing new chemotherapeutics, particularly survivin inhibitors. nih.gov Survivin is a protein that is overexpressed in many cancers and is associated with resistance to chemotherapy. nih.govscdi-montpellier.fr

A study focused on novel 3-cyanopyridine derivatives as survivin modulators provides critical SAR insights. nih.gov Researchers synthesized and tested a series of related compounds, revealing key structural determinants for activity. The study concluded that a 2-oxo-3-cyanopyridine scaffold is generally preferred for cytotoxic activity over 2-thioxo or 2-amino versions. nih.gov Furthermore, attaching a substituted phenyl group at the 4th position of the pyridine ring was found to be more beneficial for anti-proliferative activity than an unsubstituted phenyl group. nih.gov

Specifically, compound 5e , which features a 4-methoxy substitution on the phenyl ring, was the most potent derivative tested, showing significantly higher activity against several cancer cell lines than the standard chemotherapy drug 5-FU. nih.gov In contrast, compound 5c , with a chloro substitution, also showed promising cytotoxicity. nih.gov These findings underscore the importance of systematic structural modification to optimize the therapeutic potential of the core cyanopyridine structure.

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Selected 3-Cyanopyridine Derivatives

| Compound | Substitution (R) | PC-3 (Prostate Cancer) | MDA-MB-231 (Breast Cancer) | HepG2 (Liver Cancer) |

|---|---|---|---|---|

| 5b | 4-Bromo | 34.2 ± 0.45 | 26.34 ± 0.73 | 21.81 ± 0.67 |

| 5c | 4-Chloro | 14.4 ± 0.38 | 20 ± 0.17 | 15 ± 0.64 |

| 5e | 4-Methoxy | 4.46 ± 0.51 | 3.59 ± 0.42 | 6.01 ± 0.53 |

| 5-FU (Reference) | - | 8.83 ± 0.09 | 9.35 ± 0.74 | 7.51 ± 0.11 |

Drug Design and Discovery Platforms

This compound is commercially available from various chemical suppliers as a building block for research and development, making it accessible for use in drug discovery platforms. sigmaaldrich.com These platforms often utilize large virtual or physical libraries of compounds for high-throughput screening to identify initial "hits" against a biological target. The presence of this compound in vendor catalogs facilitates its inclusion in these screening libraries, which are essential for modern drug discovery. mdpi.com Its straightforward, yet functionalized, structure makes it an attractive starting point for the design of focused compound libraries aimed at specific target families, such as kinases or G-protein coupled receptors.

Evaluation of Biological Activities

The derivatives of this compound have been evaluated for various biological activities, with a notable focus on anti-fibrotic potential.

Anti-fibrotic Activity

Liver fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix proteins, which can lead to cirrhosis and liver failure. nih.gov A key event in this process is the activation of hepatic stellate cells (HSCs). nih.gov Consequently, inhibiting the activation and proliferation of HSCs is a primary goal for anti-fibrotic therapies. Pyridine and pyrimidine derivatives have emerged as a class of compounds with potential anti-fibrotic effects. researchgate.netnih.govnih.gov For instance, new pirfenidone (B1678446) derivatives, which contain a pyridin-2(1H)-one core, have been synthesized and evaluated as anti-fibrosis agents. nih.gov

A significant study involved the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which notably used this compound as a key intermediate in their synthetic pathway. mdpi.comnih.gov These newly created compounds were then tested for their anti-fibrotic activities. The results were promising, with two compounds, 12m (ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate) and 12q (ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate), demonstrating the best activities with IC₅₀ values of 45.69 µM and 45.81 µM, respectively. nih.gov These compounds effectively inhibited collagen expression in vitro, suggesting they might be developed into novel anti-fibrotic drugs. nih.gov

In Vitro Models (e.g., Immortalized Rat Hepatic Stellate Cells (HSC-T6))

The immortalized rat hepatic stellate cell line, HSC-T6, is a widely used and valuable in vitro model for studying liver fibrosis. mdpi.comsciepublish.com Established in 1998, these cells mimic the behavior of activated HSCs, which are the primary cell type responsible for producing collagen and other extracellular matrix components during liver injury. nih.govamegroups.org HSC-T6 cells are characterized by their rapid growth and expression of key fibrosis markers like α-smooth muscle actin (α-SMA) and collagen type I. mdpi.comamegroups.org

Their responsiveness to pro-fibrotic stimuli, such as TGF-β, makes them an ideal system for screening potential anti-fibrotic compounds. amegroups.org Researchers utilize HSC-T6 cells to investigate the molecular pathways of HSC activation and to evaluate the efficacy of new therapeutic agents at inhibiting cell proliferation and collagen synthesis. mdpi.comamegroups.org The study that synthesized derivatives from this compound used the HSC-T6 cell line to evaluate the anti-fibrotic potential of the final compounds, confirming the model's central role in this area of research. mdpi.comnih.gov

Anti-inflammatory Potential

While inflammation is a key biological process, and many compounds are investigated for their anti-inflammatory properties, the provided search results did not yield specific studies focusing on the anti-inflammatory potential of this compound itself. Research has been conducted on other ethyl-containing compounds and esters, demonstrating that the insertion or extension of alkyl groups can increase lipophilicity, which may influence biological activity. nih.gov For instance, studies on cannabigerol (B157186) (CBG) have shown it can eliminate UV-induced effects on pro-inflammatory proteins in human keratinocytes. nih.gov However, direct evidence linking this compound to anti-inflammatory action is not present in the available search results.

Anti-cancer and Antineoplastic Research

The investigation into natural and synthetic compounds for cancer treatment is a significant area of research. While direct studies on this compound were not identified, research on ethyl acetate (B1210297) extracts of certain organisms has shown promise. An ethyl acetate extract of the fungus Aspergillus niger (strain AK-6), isolated from rhizospheric soil, demonstrated anticancer activity. nih.gov This extract was effective against the MCF-7 human breast adenocarcinoma cell line, with an IC50 value of 102.01 μg/mL. nih.gov Flow cytometry analysis showed that the extract induced apoptosis in the cancer cells. nih.gov Similarly, a combined treatment of a low-dose ethyl acetate extract from Nepenthes adrianii × clipeata (EANA) with Ultraviolet-C (UVC) radiation showed synergistic antiproliferation against oral cancer cells. nih.gov It is important to note that these studies involve crude extracts obtained using ethyl acetate as a solvent, and the specific active components responsible for the anticancer effects were numerous, with this compound not being identified as one of them. nih.govnih.gov

| Extract/Compound | Cancer Cell Line | Key Findings | Reference |

| Ethyl Acetate Extract of Aspergillus niger AK-6 | MCF-7 (Human Breast Adenocarcinoma) | Exhibited anticancer activity with an IC50 value of 102.01 μg/mL; induced apoptosis. | nih.gov |

| Ethyl Acetate Extract of Nepenthes (EANA) + UVC | Ca9-22 (Oral Cancer) | Synergistically improved antiproliferation, induced apoptosis, and DNA damage in an oxidative stress-dependent manner. | nih.gov |

P2Y12 Receptor Antagonism Studies

A significant area of research for this compound derivatives is in cardiovascular medicine, specifically as P2Y12 receptor antagonists. The P2Y12 receptor is a critical component in platelet activation and aggregation, making it a prime target for antiplatelet therapies used to prevent thrombosis. scilit.comnih.gov

Derivatives of ethyl 6-aminonicotinate acyl sulfonamide have been synthesized and identified as potent P2Y12 receptor antagonists. researchgate.net Optimization of this chemical series led to the development of AZD1283, a compound that progressed to human clinical trials. researchgate.netresearchgate.net AZD1283, chemically known as ethyl 6-(4-((benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate, demonstrated dose-dependent inhibition of ADP-induced platelet aggregation and effective antithrombotic activity in preclinical models. researchgate.netnih.gov

Further research focused on modifying the AZD1283 scaffold to improve its drug-like properties, particularly its metabolic stability. nih.gov This led to the design and synthesis of novel bicyclic pyridine derivatives that showed enhanced metabolic stability and potent inhibition of platelet aggregation in vitro. nih.gov

| Compound/Derivative | Target | Therapeutic Area | Key Research Finding | Reference |

| AZD1283 | P2Y12 Receptor | Antiplatelet / Antithrombotic | A potent antagonist that progressed to clinical trials; showed a good therapeutic index in preclinical models. | researchgate.netresearchgate.net |

| Bicyclic Pyridine Derivatives (based on AZD1283) | P2Y12 Receptor | Antiplatelet / Antithrombotic | Showed significantly enhanced metabolic stability and potent in vitro inhibition of platelet aggregation. | nih.gov |

| Ethyl 6-aminonicotinate acyl sulfonamides | P2Y12 Receptor | Antiplatelet / Antithrombotic | Serve as a potent class of P2Y12 receptor antagonists. | researchgate.net |

Anti-diabetic Activity

The management of diabetes mellitus is a major focus of pharmacological research. While direct studies on this compound are absent in the provided results, research on extracts derived using ethyl acetate as a solvent has shown biological activity. An ethanolic extract from the seeds of Vernonia anthelmintica, when subjected to bioassay-directed fractionation, yielded an active fraction using ethyl acetate and isopropanol. nih.gov This fraction demonstrated significant antidiabetic and antihyperlipidemic properties in streptozotocin-induced diabetic rats, reducing plasma glucose, HbA1(C), and cholesterol levels. nih.gov It is critical to underscore that this activity is attributed to a complex mixture of compounds within the plant extract fraction, not to this compound itself. nih.gov Other research has shown that natural products like the anthocyanin cyanidin-3-O-glucoside can alleviate insulin (B600854) resistance in both in vitro and in vivo models. nih.gov

Antimicrobial and Antifungal Studies

The rise of drug-resistant microbes necessitates the discovery of new antimicrobial and antifungal agents. Research into extracts obtained with ethyl acetate has revealed promising results. An ethyl acetate extract of the fungus Aspergillus niger strain AK-6 exhibited moderate antimicrobial activity against several pathogens, including Klebsiella pneumoniae, Candida albicans, Escherichia coli, and Staphylococcus aureus. nih.gov The same extract also showed potent antifungal activity against plant phytopathogens such as Sclerotium rolfsii and Fusarium sambucinum. nih.gov

It is important to differentiate these findings from the activity of the pure compound. The activity is due to a collection of bioactive metabolites within the fungal extract, which was characterized by GC-MS analysis. nih.gov Other studies have focused on different ethyl-containing compounds, such as ethyl isothiocyanate, which has shown antifungal activity against Candida albicans by inhibiting its growth and virulence factors. nih.gov

Receptor Binding and Agonist/Antagonist Studies

There is no available scientific literature detailing the binding of this compound to any specific biological receptors. Consequently, its characterization as a receptor agonist or antagonist has not been reported. Research in this area would typically involve competitive binding assays against known ligands for a panel of receptors to determine affinity (Ki) or potency (IC50) values. The absence of such data indicates that these studies have likely not been performed or published.

Mechanistic Studies of Biological Action

Consistent with the lack of receptor binding data, there are no published mechanistic studies elucidating the biological actions of this compound.

Cellular Pathway Modulation

There are no findings that describe the modulation of any cellular signaling pathways by this compound. Research in this area would investigate the compound's effects on pathways such as MAPK/ERK, PI3K/Akt, or NF-κB, often through methods like western blotting for key protein phosphorylation or reporter gene assays. The lack of such reports suggests this compound has not been profiled for these activities.

Enzyme Inhibition Profiling

No studies have been published that profile the inhibitory activity of this compound against a panel of enzymes. Comprehensive enzyme inhibition profiling is a standard step in drug discovery to understand a compound's specificity and potential off-target effects. Such a profile for this compound is not available in the public domain.

Molecular Target Identification

The specific molecular target or targets of this compound have not been identified in the scientific literature. Target identification studies, which can involve techniques such as affinity chromatography, chemical proteomics, or genetic screening, have not been reported for this compound.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for understanding the intrinsic properties of a molecule. These calculations provide data on electronic structure, molecular geometry, and reactivity, which are fundamental to predicting a compound's behavior.

The electronic structure of a molecule, including the distribution of electrons and the energies of its molecular orbitals, dictates its stability and chemical properties. Key parameters derived from electronic structure analysis include bond lengths, bond angles, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

While specific DFT studies on this compound are not extensively published, research on structurally analogous compounds provides valuable insights. For instance, a DFT study on Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate (ACNPPC), which shares the ethyl carboxylate and cyano functionalities, was performed using the B3LYP/6-311G(d,p) level of theory. nih.gov This study revealed crucial details about its optimized geometry. For example, the C-N bond length of the cyano group is a key parameter. In ACNPPC, the C-C bond lengths were found to range from 1.3466 Å to 1.5339 Å, and the carbonyl group (C=O) bond length was 1.2116 Å. nih.gov Such data is critical for understanding the molecule's three-dimensional structure and steric profile.

The HOMO and LUMO are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For the related compound ACNPPC, the calculated HOMO-LUMO energy gap was 4.54 eV, which suggests a stable molecular structure. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge distribution and delocalization within a molecule. researchgate.netresearchgate.net It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energies. This analysis can reveal hyperconjugative interactions and the nature of intramolecular charge transfer, which are essential for understanding the molecule's electronic landscape.

Table 1: Calculated Geometrical Parameters for a Structurally Related Compound (ACNPPC) nih.gov Data obtained from DFT/B3LYP/6-311G(d,p) calculations.

| Parameter | Bond | Value (Å) |

|---|---|---|

| C-C Bond Length Range | - | 1.3466 - 1.5339 |

| C-H Bond Length Range | - | 1.0809 - 1.0945 |

| Carbonyl C=O Bond Length | C=O | 1.2116 |

| Amino C-N Bond Length | C-NH2 | 1.362 |

| Ester C-O Bond Length | C-O (ester) | 1.3882 |

Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical potential (μ), global hardness (η), global softness (σ), and the global electrophilicity index (ω).

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO gap.

Chemical Softness (σ): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

For ACNPPC, these global reactivity descriptors were calculated from its HOMO and LUMO energy values, providing a framework to predict how it might behave in chemical reactions. nih.gov A lower HOMO-LUMO gap and higher softness value would suggest that a compound like this compound could be a reactive species in various chemical syntheses. The molecular electrostatic potential (MEP) map is another tool that visually represents the charge distribution, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites on the molecule. This is crucial for predicting how the molecule will interact with other reagents.

Table 2: Calculated Global Reactivity Descriptors for a Structurally Related Compound (ACNPPC) nih.gov

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -6.98 |

| LUMO Energy | -2.44 |

| Energy Gap (ΔE) | 4.54 |

| Ionization Potential (I) | 6.98 |

| Electron Affinity (A) | 2.44 |

| Global Hardness (η) | 2.27 |

| Global Softness (σ) | 0.44 |

| Electronegativity (χ) | 4.71 |

| Chemical Potential (μ) | -4.71 |

| Electrophilicity Index (ω) | 4.88 |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for identifying potential drug candidates by simulating their interaction with a biological target. The 3-cyanopyridine scaffold, present in this compound, is a known pharmacophore found in various kinase inhibitors.

Studies on related 3-cyanopyridine derivatives have shown their potential to inhibit various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. For example, derivatives of 3-cyanopyridine have been investigated as inhibitors of Pim-1 kinase, survivin, VEGFR-2, and HER-2. nih.govacs.orgnih.gov

In a typical docking study, a library of compounds is docked into the active site of a target protein. The results are ranked based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The analysis of the docked pose reveals key interactions, such as:

Hydrogen Bonds: Crucial for specificity and affinity.

Hydrophobic Interactions: Often drive the initial binding event.

Pi-Pi Stacking: Interactions between aromatic rings.

Salt Bridges: Electrostatic interactions between charged residues.

For instance, docking studies of 3-cyanopyridine derivatives against VEGFR-2 revealed that the cyano group can form hydrogen bonds with key residues like Val734 and Lys753 in the protein's active site. nih.gov Similarly, in studies targeting the survivin protein, cyanopyridine compounds showed favorable binding scores, indicating their potential as modulators of this anti-apoptotic protein. nih.gov Given its structure, this compound could be hypothesized to engage in similar interactions, with the cyano group acting as a hydrogen bond acceptor and the pyridine ring participating in aromatic interactions.

Table 3: Potential Protein Targets for Cyanopyridine Derivatives and Key Interacting Residues

| Protein Target | Therapeutic Area | Key Interacting Residues (from related compounds) | Reference |

|---|---|---|---|

| Pim-1 Kinase | Oncology | Not specified | acs.org |

| Survivin | Oncology | Not specified | nih.gov |

| VEGFR-2 | Oncology | Val734, Lys753, Ser783, Leu785, Thr798 | nih.gov |

| HER-2 | Oncology | Asp863, Gly865 | nih.gov |

| CDK4/6 | Oncology | Ile19, Val101, Asp104, Leu152 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. creative-biolabs.com By identifying key molecular descriptors that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds. mdpi.com

For a compound like this compound, a QSAR study would typically involve:

Data Set Collection: Assembling a series of nicotinic acid or cyanopyridine analogs with measured biological activity (e.g., IC50 values for enzyme inhibition). researchgate.net

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can be 1D (e.g., molecular weight, logP), 2D (e.g., connectivity indices), or 3D (e.g., steric parameters). creative-biolabs.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build a predictive model. mdpi.com

Model Validation: Rigorously testing the model's predictive power using internal and external validation sets.

QSAR studies on nicotinic acid hydrazide derivatives have been successful in developing models that predict antimycobacterial and antimicrobial activities. researchgate.net These models identified specific physicochemical characteristics that are crucial for biological activity. Similarly, QSAR models for amide derivatives have been used to predict their inhibitory effect on xanthine (B1682287) oxidase, an enzyme implicated in gout. mdpi.com Such studies demonstrate that the structural features of this compound could be incorporated into QSAR models to predict its potential efficacy in various therapeutic areas.

In Silico ADME/Toxicity Predictions

A significant hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and unforeseen toxicity. researchgate.netsciensage.info In silico ADME/Tox prediction tools use computational models to estimate these properties early in the discovery process, helping to prioritize compounds with favorable profiles. mdpi.com

For this compound, various properties can be predicted:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to estimate oral bioavailability.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). The ability to cross the BBB is crucial for CNS-acting drugs but undesirable for others.

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Inhibition of CYP enzymes can lead to drug-drug interactions.

Excretion: Properties related to clearance from the body are estimated.

Toxicity: A wide range of toxicities can be predicted, including cardiotoxicity (hERG inhibition), hepatotoxicity, mutagenicity (Ames test), and carcinogenicity.

Table 4: Representative In Silico ADME/Tox Predictions for Drug-like Molecules This table represents typical parameters evaluated and is for illustrative purposes.

| ADMET Property | Predicted Outcome | Implication |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Penetration | Low/Medium | May or may not cross into the CNS. |

| CYP450 2D6 Inhibitor | Non-inhibitor | Low risk of specific drug-drug interactions. |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Low risk of being a carcinogen. |

| Lipinski's Rule of Five | 0 Violations | Good drug-likeness properties. |

Recent and Future Research Trends

Established Synthetic Routes

Synthesis from 3-(Ethoxycarbonyl)pyridine N-Oxide

A primary and well-documented method for the synthesis of this compound involves the cyanation of 3-(ethoxycarbonyl)pyridine N-oxide. This transformation is a key example of nucleophilic substitution on the pyridine (B92270) ring, which is activated by the N-oxide functionality.

The process commences with the oxidation of ethyl nicotinate (B505614) to form 3-(ethoxycarbonyl)pyridine 1-oxide. mdpi.com A common oxidizing agent for this step is meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com The resulting N-oxide is then subjected to a cyanation reaction. A prevalent method employs trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a base such as triethylamine (B128534) (TEA) and a solvent like acetonitrile (B52724). mdpi.com The reaction mixture is typically heated to reflux to drive the conversion. mdpi.com This reaction proceeds through the addition of the cyanide nucleophile to the pyridine ring, facilitated by the activation from the N-oxide group.

Reaction Scheme for Synthesis from 3-(Ethoxycarbonyl)pyridine N-Oxide

| Reactant | Reagents | Product |

|---|---|---|

| 3-(Ethoxycarbonyl)pyridine N-Oxide | Trimethylsilyl cyanide, Triethylamine | This compound |

This table illustrates a common synthetic route to this compound.

Synthesis via Organometallic Derivatives

Organometallic chemistry offers powerful tools for the construction of carbon-carbon bonds, and these methods can be applied to the synthesis of cyanopyridines. mt.com While specific, detailed examples for the direct synthesis of this compound using this approach are less commonly reported in introductory literature, the principles of organometallic cross-coupling reactions are relevant. Generally, this would involve the coupling of a suitable organometallic reagent with a pyridine derivative bearing a leaving group at the 6-position and an ethyl ester at the 3-position.

These synthetic strategies often rely on the use of transition metal catalysts, such as palladium or copper complexes, to facilitate the reaction. mt.com The organometallic reagent could be a cyanide source, such as an organozinc or organotin cyanide compound. The efficiency and regioselectivity of such reactions are highly dependent on the choice of catalyst, ligands, and reaction conditions.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, represent an efficient strategy for building molecular complexity. beilstein-journals.org While a specific, widely recognized multicomponent reaction for the direct synthesis of this compound is not prominently featured in foundational literature, the principles of MCRs can be applied to the synthesis of substituted pyridines.

These reactions often proceed through a cascade of elementary steps, forming several bonds in one pot. beilstein-journals.org For a target like this compound, a hypothetical MCR could involve the condensation of a β-ketoester, an enamine or enone, and a cyanide source, along with an ammonia (B1221849) source to form the pyridine ring. The specific combination of starting materials would be crucial to achieve the desired substitution pattern.

Advanced Synthetic Strategies

Regioselective Synthesis

Regioselective synthesis is critical in organic chemistry for controlling the position of functional groups on a molecule. rsc.orgnih.gov In the context of this compound, regioselectivity is paramount to ensure the cyano group is introduced specifically at the 6-position of the pyridine ring.

The synthesis from 3-(ethoxycarbonyl)pyridine N-oxide is an excellent example of a regioselective reaction. mdpi.com The N-oxide directs the incoming nucleophile (cyanide) preferentially to the C2 and C6 positions of the pyridine ring. The presence of the ethoxycarbonyl group at the 3-position can further influence the regiochemical outcome. The development of synthetic methods that provide high regioselectivity is a continuous area of research, aiming to maximize the yield of the desired isomer and minimize the formation of byproducts. mdpi.commdpi.com

Stereoselective Synthesis

Stereoselective synthesis focuses on the preferential formation of one stereoisomer over others. rsc.orgiupac.org For the target molecule, this compound, which is achiral, the concept of stereoselective synthesis is not directly applicable to its own structure. However, the principles of stereoselective synthesis become highly relevant when this compound is used as a starting material for the synthesis of more complex, chiral molecules.

For instance, if the cyano or ester group of this compound were to be involved in a subsequent reaction that creates a new stereocenter, the use of chiral catalysts or auxiliaries could lead to the stereoselective formation of a particular enantiomer or diastereomer. nih.govresearchgate.net The field of asymmetric catalysis has developed a vast array of methods to achieve high levels of stereocontrol in such transformations. rsc.org

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound and related compounds to minimize environmental impact and enhance sustainability. acs.org These approaches focus on the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. acs.org

One notable green method involves the use of microwave irradiation in conjunction with a Horner-Wadsworth-Emmons reaction. nih.gov This technique has been successfully employed for the synthesis of ethyl cinnamates, a related class of compounds, and demonstrates the potential for rapid, high-yield synthesis with reduced energy consumption. nih.gov Another strategy involves the use of heterogeneous catalysts, such as sulfonic resins, which can be easily separated from the reaction mixture and recycled, thereby reducing waste. google.com The development of enzymatic processes, which operate in aqueous media at ambient temperatures, further exemplifies the shift towards more environmentally benign synthetic routes. acs.org

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental to optimizing reaction conditions and improving yields. The formation of the pyridine ring and the introduction of the cyano and ethyl ester functionalities proceed through distinct mechanistic steps.

For instance, in the synthesis of related pyridine derivatives, mechanistic studies have been conducted to elucidate the role of various reagents and intermediates. escholarship.org Techniques such as kinetic experiments and isotopic labeling can help identify rate-determining steps and transition states. Computational modeling, including Density Functional Theory (DFT) calculations, provides valuable insights into the electronic structure of reactants and intermediates, helping to rationalize observed reactivity and regioselectivity.

The reaction of 3-(ethoxycarbonyl)pyridine N-oxide with trimethylsilyl cyanide and triethylamine to form this compound involves a series of steps that are influenced by the electronic properties of the starting materials and the reaction conditions. nih.govmdpi.com

Optimization of Synthetic Conditions

The efficient synthesis of this compound relies on the careful optimization of various reaction parameters.

Catalyst Development and Screening

Catalysts play a pivotal role in many synthetic routes to this compound and its precursors. The selection of an appropriate catalyst can significantly enhance reaction rates, improve yields, and control selectivity.

For the cyanation of halo-pyridines, palladium-based catalysts such as tetrakis(triphenylphosphine)palladium(0) are commonly employed in conjunction with a cyanide source like zinc cyanide. escholarship.org Catalyst screening studies are essential to identify the most active and robust catalytic system for a particular transformation. researchgate.net The development of heterogeneous catalysts is a key area of research, as they offer advantages in terms of separation and reusability. google.com For example, ionic liquids and mesoporous supports have been investigated as catalysts in related syntheses. researchgate.net

Solvent Effects and Reaction Media

The choice of solvent can have a profound impact on the outcome of a chemical reaction, influencing reaction rates, yields, and even the regioselectivity of product formation. nih.govsmolecule.comgu.se In the synthesis of this compound and its derivatives, various solvents have been explored.

Acetonitrile (ACN) and dichloromethane (B109758) (DCM) are commonly used solvents in the synthesis of this compound from 3-(ethoxycarbonyl)pyridine N-oxide. nih.govmdpi.com The polarity and coordinating ability of the solvent can affect the solubility of reactants and stabilize intermediates or transition states. For instance, a study on a related reaction demonstrated that the regioselectivity could be switched by changing the solvent from dichloromethane (DCM) to dimethyl sulfoxide (B87167) (DMSO). gu.se The Kamlet-Taft parameters (α for hydrogen-bond acidity, β for hydrogen-bond basicity, and π* for dipolarity/polarizability) are often used to correlate solvent properties with reaction outcomes. gu.se The use of environmentally benign solvents or solvent-free conditions is a growing trend in optimizing synthetic protocols. acs.orgrsc.org

Temperature and Pressure Optimization

Temperature and pressure are critical parameters that must be carefully controlled to achieve optimal results in the synthesis of this compound.

Many reactions for the synthesis of this compound and its precursors are conducted at elevated temperatures to overcome activation energy barriers and increase reaction rates. For example, the reaction of methyl 6-bromonicotinate with zinc cyanide and a palladium catalyst is heated to 80 °C. escholarship.org Similarly, the synthesis from 3-(ethoxycarbonyl)pyridine N-oxide is carried out at reflux in acetonitrile. nih.govmdpi.com However, excessively high temperatures can lead to side reactions and decomposition of products. Therefore, temperature optimization is crucial to maximize the yield of the desired product while minimizing the formation of impurities. In some cases, reactions are performed under an inert atmosphere, such as nitrogen, to prevent oxidation or other unwanted side reactions. escholarship.org While many syntheses are conducted at atmospheric pressure, in certain cases, elevated pressure might be employed to influence reaction equilibria or increase the concentration of gaseous reactants.

Applications Beyond Medicinal Chemistry

Agrochemical Research and Development

In the field of agrochemical research, the pyridine (B92270) nucleus is a common feature in many commercial pesticides. While direct applications of Ethyl 6-cyanonicotinate as a standalone agrochemical are not widely documented, its role as a key intermediate in the synthesis of more complex pesticidal molecules is of significant interest. The cyano and ester functionalities provide reactive handles for the construction of derivatives with potential herbicidal, insecticidal, or fungicidal properties.

Research into nicotinic acid derivatives, a class to which this compound belongs, has shown that modifications to the pyridine ring can lead to compounds with significant insecticidal activity. The general structure of these derivatives allows for the introduction of various substituents that can modulate their biological activity and spectrum of control. For instance, the synthesis of novel compounds from nicotinic acid precursors has been a strategy to develop new agrochemicals.

Furthermore, the exploration of microbial metabolites as potential agrochemicals has identified compounds that can enhance the efficacy of existing fungicides. For example, 6-demethylmevinolin (6-DMM) has been shown to have a synergistic effect with certain fungicides, suggesting that compounds with related structural motifs could be investigated for similar properties. mdpi.com This opens up avenues for using this compound as a starting material for the synthesis of fungicide sensitizers, which could help in managing fungicide resistance in plant pathogens. mdpi.com

Materials Science Applications

The electron-deficient nature of the pyridine ring, combined with the electron-withdrawing cyano group and the versatile ester group, makes this compound an attractive precursor for the development of advanced materials with tailored optical, electronic, and polymeric properties.

In polymer science, esters are fundamental building blocks for the synthesis of a wide range of polymers, most notably polyesters. benicewiczgroup.com this compound, containing an ester group, can theoretically be used as a comonomer in polymerization reactions to introduce the cyanopyridine functionality into a polymer backbone. This could impart specific properties to the resulting polymer, such as thermal stability, altered solubility, or the ability to coordinate with metal ions.

The synthesis of pyridine-based polybenzimidazoles (PBIs) from pyridine dicarboxylic acids demonstrates the incorporation of pyridine units into high-performance polymers. dtic.mil These polymers are known for their high thermal stability and are used in applications such as high-temperature polymer electrolyte membrane fuel cells. dtic.mil While not a dicarboxylic acid itself, this compound could be chemically modified to serve as a precursor for such monomers. The general utility of esters in polymer chemistry is well-established, with applications ranging from drug delivery systems to tissue engineering. benicewiczgroup.com

The development of organic nonlinear optical (NLO) materials is a significant area of materials science, with applications in telecommunications and optical computing. rsc.org These materials often feature "push-pull" chromophores, which consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. The inherent asymmetry in the electronic structure of this compound, with the electron-withdrawing cyano group and pyridine ring, makes it a potential building block for the synthesis of such chromophores. valeshvarbiotech.com

Research has shown that pyridine derivatives can be incorporated into fluorenone-based NLO materials, leading to compounds with significant second- and third-order NLO effects. researchgate.net The design and synthesis of novel NLO chromophores often involve the strategic placement of donor and acceptor groups to maximize the material's electro-optic activity. valeshvarbiotech.com this compound can serve as a key precursor for the acceptor portion of these molecules. The synthesis of pyridine-phenolic ligands for use as optical sensors for metal ions further highlights the utility of pyridine derivatives in optical materials. google.com

Table 1: Examples of Pyridine Derivatives in Optical Materials Research

| Compound Type | Application | Key Findings |

| Pyridine-derived fluorenone | Nonlinear Optical (NLO) Materials | Exhibits efficient second- and third-order NLO effects. researchgate.net |

| Pyridine-phenolic ligands | Optical Sensors | Can act as a "switch-on" fluorescence sensor for specific metal ions. google.com |

| Push-pull chromophores | Electro-optic Materials | Introduction of specific functional groups can significantly enhance the electro-optic coefficient. valeshvarbiotech.com |

Organic field-effect transistors (OFETs) are a key component of modern organic electronics. google.com The performance of these devices is highly dependent on the charge transport characteristics of the organic semiconductor used. The introduction of polar functional groups, such as the cyano group in this compound, can significantly influence the molecular packing and electronic properties of organic materials.

While direct use of this compound in OFETs is not prominently reported, its derivatives could be designed to have specific semiconductor properties. The ability to tune the electronic nature of the pyridine ring through substitution makes it a versatile platform for creating new materials for electronic applications. For instance, multifunctional OFETs have been constructed using photochromic molecules that can be switched between different states using light, demonstrating the potential for creating advanced electronic devices from tailored organic compounds. rsc.org

Industrial Chemical Synthesis and Intermediate Use

This compound is a valuable building block in the industrial synthesis of a variety of specialty chemicals. Its bifunctional nature allows for sequential or selective reactions, making it a versatile intermediate in multi-step synthetic processes.

One of the key industrial applications of nicotinic acid and its derivatives is in the synthesis of other valuable chemical entities. For example, a patent describes a process for the preparation of racemic nicotine (B1678760) where Ethyl nicotinate (B505614) is a key starting material. google.com This process involves the reaction of Ethyl nicotinate with N-vinylpyrrolidone, followed by a series of transformations to yield nicotine. google.com This highlights the role of nicotinic acid esters as important precursors in the synthesis of commercially significant compounds.

Furthermore, patents have been filed for the efficient, large-scale production of Ethyl nicotinate, indicating its industrial relevance. These methods aim to reduce waste and cost, making it a more accessible building block for various applications. The use of solid acid catalysts in the esterification of nicotinic acid is one such improvement that facilitates a more environmentally friendly and scalable industrial process.

Table 2: Industrial Synthesis Processes Involving Nicotinic Acid Derivatives

| Product | Precursor | Key Process Step | Industrial Significance |

| Racemic Nicotine | Ethyl nicotinate | Reaction with N-vinylpyrrolidone followed by reduction and methylation. google.com | Synthesis of a commercially important alkaloid. |

| Ethyl nicotinate | Nicotinic acid | Esterification using a solid acid catalyst in toluene. | Provides a more economical and environmentally friendly route for large-scale production. |

Future Directions and Emerging Research Avenues

Development of Next-Generation Derivatives with Enhanced Activities

The core structure of ethyl 6-cyanonicotinate offers significant opportunities for chemical modification to develop next-generation derivatives with enhanced biological activities. Researchers are actively exploring the synthesis of analogues with improved potency, selectivity, and pharmacokinetic profiles.

A notable area of investigation involves the synthesis of derivatives analogous to known bioactive molecules. For instance, derivatives of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(pyridyl)-3-pyridinecarboxylates, which are structurally related to this compound, have been synthesized and evaluated for their pharmacological effects. nih.gov These compounds have shown potential as positive inotropic agents, similar to milrinone, a drug used to treat heart failure. nih.gov One such derivative, ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate, demonstrated noteworthy positive inotropic activity. nih.gov Furthermore, other compounds within this series have exhibited interesting anti-inflammatory, analgesic, and hypotensive properties, highlighting the broad therapeutic potential that can be accessed through structural modifications of the core pyridine (B92270) ring. nih.gov

The pyridine moiety itself is a privileged scaffold in drug discovery, known to enhance biochemical potency, metabolic stability, and cell permeability. rsc.org The strategic placement of various substituents on the pyridine ring of this compound can lead to derivatives with tailored activities. Future research will likely focus on creating libraries of such derivatives and evaluating their efficacy in a range of biological assays.

Table 1: Investigated Activities of this compound Analogues

| Derivative Class | Investigated Activity | Key Findings | Reference |

| Ethyl 5-cyano-1,6-dihydro-6-oxo-2-(pyridyl)-3-pyridinecarboxylates | Positive Inotropic | Appreciable activity, though inferior to milrinone. | nih.gov |

| Anti-inflammatory | Interesting activity observed in some derivatives. | nih.gov | |

| Analgesic | Interesting activity observed in some derivatives. | nih.gov | |

| Hypotensive | Interesting activity observed in some derivatives. | nih.gov |

Integration with Advanced High-Throughput Screening Technologies

The discovery of novel bioactive derivatives of this compound can be significantly accelerated by integrating synthesis efforts with advanced high-throughput screening (HTS) technologies. HTS allows for the rapid testing of large numbers of compounds against a specific biological target, enabling the identification of promising lead molecules. youtube.com

Modern HTS facilities are equipped with state-of-the-art robotics, advanced liquid handling systems, and sensitive detection methods. youtube.comcuanschutz.edu These platforms can perform a wide array of assays, including those based on fluorescence, luminescence, absorbance, and fluorescence polarization. cuanschutz.edu The use of acoustic technology for dispensing nanoliter volumes of compounds enhances the speed and efficiency of screening while minimizing sample consumption and the risk of contamination. youtube.com

The vast amounts of data generated from HTS are analyzed using sophisticated data analysis tools and machine learning algorithms to identify structure-activity relationships (SARs). youtube.com This information is invaluable for guiding the design of subsequent generations of derivatives with improved properties. For instance, HTS has been successfully employed in the discovery of bioactive pyridazine (B1198779) derivatives, a class of heterocyclic compounds with similarities to pyridines. nih.gov This demonstrates the potential of HTS to identify novel drug candidates from libraries of this compound derivatives.

Table 2: Advanced High-Throughput Screening Technologies

| Technology | Description | Application in Drug Discovery | Reference |

| Robotic Automation | Use of robotic systems for plate handling, liquid dispensing, and assay execution. | Increases throughput to over a million compounds per day, reducing manual labor and time. | youtube.com |

| Acoustic Dispensing | Utilizes sound waves to eject nanoliter-sized droplets of compounds. | Enables contactless liquid handling, minimizes reagent use, and prevents cross-contamination. | youtube.com |

| Advanced Assay Detection | Includes fluorescence, luminescence, absorbance, fluorescence polarization, AlphaScreen, and HTRF. | Allows for a wide range of biochemical and cell-based assays to be performed. | cuanschutz.edu |

| High-Content Screening (HCS) | Automated microscopy and image analysis to assess cellular phenotypes. | Provides detailed information on the effects of compounds on cell morphology and function. | cuanschutz.edu |

| Machine Learning Algorithms | Computational tools to analyze large datasets and identify patterns. | Facilitates the identification of structure-activity relationships and potential drug candidates. | youtube.com |

Exploration of Novel Therapeutic Areas

The structural features of this compound and its derivatives suggest their potential for a wide range of therapeutic applications beyond their currently explored activities. The pyridine and dihydropyridine (B1217469) scaffolds are present in a multitude of FDA-approved drugs, highlighting their therapeutic versatility. nih.gov

Based on the activities observed in related compounds, several novel therapeutic areas for this compound derivatives warrant investigation: